

comparative performance of L-Gluconic acid in different application formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Gluconic acid*

Cat. No.: *B1227840*

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L-Gluconic Acid: A Comparative Performance Guide for Diverse Applications

An in-depth analysis of **L-Gluconic acid**'s efficacy in pharmaceutical, food and beverage, and industrial formulations, benchmarked against key alternatives.

For researchers, scientists, and drug development professionals, the selection of excipients and functional ingredients is a critical decision impacting formulation stability, efficacy, and safety. **L-Gluconic acid**, a mild organic acid derived from glucose, has emerged as a versatile and biodegradable option across various industries. This guide provides a comprehensive comparison of **L-Gluconic acid**'s performance against other common alternatives, supported by experimental data, to inform formulation decisions.

Pharmaceutical Applications: Enhancing Drug Delivery and Dental Care

In the pharmaceutical sector, **L-Gluconic acid** and its salts, such as sodium gluconate, are valued for their chelating and biocompatible properties.

Controlled Drug Delivery

A study on the formulation of lidocaine-loaded chitosan nanoparticles demonstrated the distinctive role of **L-Gluconic acid** in retarding percutaneous drug permeation. The inclusion of

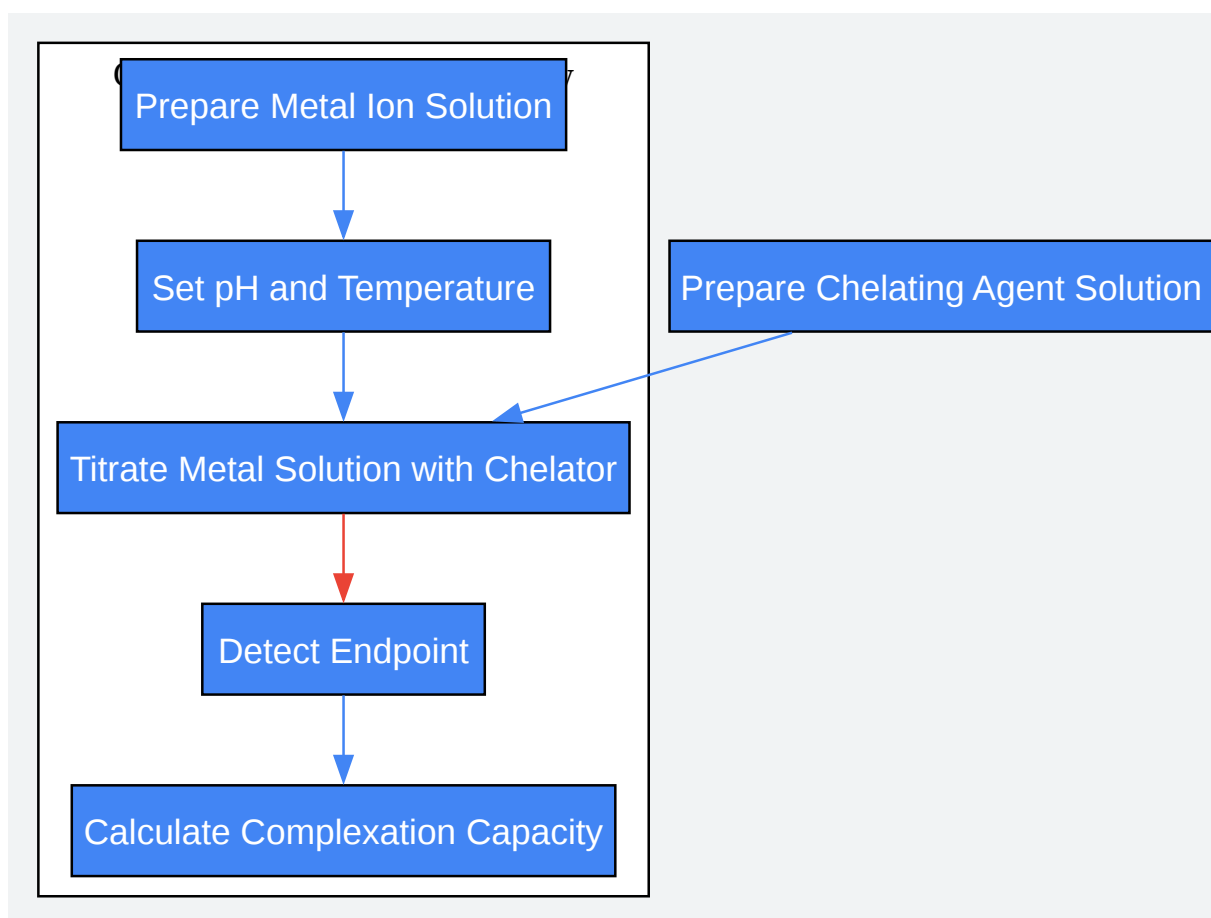
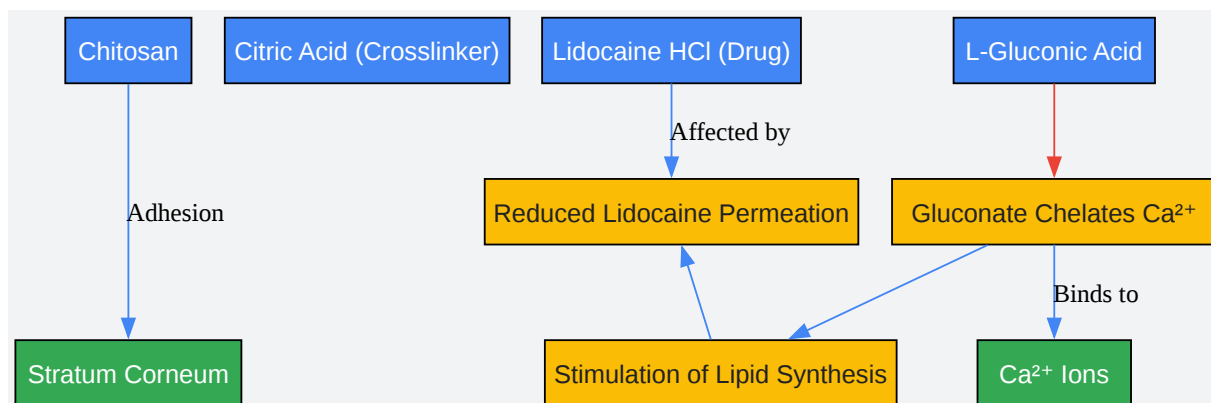
gluconic acid in the nanoparticle formulation significantly decreased the permeation flux of lidocaine compared to a formulation without it and one containing caproic acid. This effect is attributed to the chelating properties of gluconate ions, which are suggested to interact with calcium in the skin, thereby influencing lipid synthesis and drug transport.

Table 1: Comparative Performance of Lidocaine Permeation from Chitosan Nanoparticles

| Formulation | Mean Permeation Flux ($\mu\text{g}\cdot\text{cm}^{-2}\cdot\text{h}^{-1}$) |
|---|---|
| Citrate-crosslinked Chitosan NPs | 6.1 ± 1.5 |
| Citrate-crosslinked Chitosan NPs with Gluconic Acid | 3.4 ± 2.3 |

Experimental Protocol: In Vitro Percutaneous Permeation Study

The experiment utilized Franz diffusion cells with excised mammalian skin. The receptor compartment was filled with phosphate-buffered saline at 37°C. The lidocaine-loaded chitosan nanoparticle formulations were applied to the stratum corneum side of the skin. Samples were withdrawn from the receptor compartment at predetermined time intervals and analyzed for lidocaine concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The permeation flux was calculated from the steady-state portion of the cumulative amount of drug permeated per unit area versus time plot.



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- To cite this document: BenchChem. [comparative performance of L-Gluconic acid in different application formulations]. BenchChem, [2025]. [Online PDF]. Available at:

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